6-(4-Methylpiperazin-1-YL)-1H-indazole
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Overview
Description
6-(4-Methylpiperazin-1-YL)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-methylpiperazine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-YL)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1H-indazole with 4-methylpiperazine under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-YL)-1H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
6-(4-Methylpiperazin-1-YL)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-YL)-1H-indazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-Yl Carbonyl Group: This compound shares the piperazine moiety but differs in its overall structure and properties.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another compound with a similar piperazine group but different core structure.
Uniqueness
6-(4-Methylpiperazin-1-YL)-1H-indazole is unique due to its specific indazole core, which imparts distinct chemical and biological properties. Its combination of the indazole and piperazine moieties makes it a versatile compound for various applications .
Properties
CAS No. |
940882-91-7 |
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Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)11-3-2-10-9-13-14-12(10)8-11/h2-3,8-9H,4-7H2,1H3,(H,13,14) |
InChI Key |
JKYYKVDWDUHMEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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